molecular formula C55H92N2O18 B1245480 Kanchanamycin D

Kanchanamycin D

Cat. No. B1245480
M. Wt: 1069.3 g/mol
InChI Key: OSYCGXNFXHMGMC-PSVQOQQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kanchanamycin D is a natural product found in Streptomyces olivaceus with data available.

Scientific Research Applications

Antibiotic Properties

Kanchanamycin D, as part of the kanchanamycins group, is recognized for its antibacterial and antifungal activities. This group of antibiotics, including kanchanamycin D, has shown effectiveness especially against Pseudomonas fluorescens, a pathogen responsible for various infections. These compounds are derived from Streptomyces olivaceus Tü 4018 and belong to the 36-membered polyol macrolide antibiotics (Fiedler et al., 1996).

Structural Characteristics

Kanchanamycins, including kanchanamycin D, possess a unique structural framework that comprises a 36-membered lactone ring and a 6-membered hemiacetal ring. An unusual characteristic in this class of macrolides is the terminal urea moiety, particularly noted in kanchanamycin A. The structures of these antibiotics were elucidated using advanced techniques like electrospray MS and 2D NMR (Stephan et al., 1996).

Bioluminescent Tracking in Infections

In the context of visualizing infections in live animal models, the use of kanamycin, which is closely related to kanchanamycin D, has been significant. Bioluminescent Streptococcus pneumoniae transformed with a gram-positive lux transposon, which includes kanamycin resistance genes, allows for noninvasive monitoring of pneumococcal infections in the lungs of mice. This application is vital for drug development and understanding infection dynamics (Francis et al., 2001).

Genetic Research Applications

In genetic research, kanamycin resistance cassettes, closely associated with kanchanamycin, have been used for gene disruption in Saccharomyces cerevisiae. These cassettes enable the study of gene function by offering a means of selecting for successful genetic alterations in yeast (Goldstein & McCusker, 1999).

Impact on Antibiotic Resistance

The research and development of kanamycin, closely related to kanchanamycin D, have been pivotal in the fight against resistant bacterial infections, including tuberculosis. The discovery of kanamycin's derivatives, designed to overcome resistance due to enzymatic modifications, has been a significant milestone in antimicrobial therapy (Hotta & Kondo, 2018).

Biosynthesis Pathways

The biosynthetic pathway of kanamycin, a compound related to kanchanamycin D, involves a branch point leading to two parallel pathways. This discovery has implications for antibiotic manipulation and the development of more robust aminoglycosides, demonstrating the potential of pathway engineering for in vivo production of clinically relevant antibiotics (Park et al., 2011).

properties

Product Name

Kanchanamycin D

Molecular Formula

C55H92N2O18

Molecular Weight

1069.3 g/mol

IUPAC Name

3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,34,35-nonahydroxy-33-methoxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C55H92N2O18/c1-33-17-13-14-21-50(68)74-52(36(4)18-12-10-8-9-11-15-24-57-54(56)71)37(5)20-16-19-34(2)44(61)27-40(59)25-39(58)26-41(73-51(69)31-49(66)67)28-42-29-47(64)53(70)55(72-7,75-42)32-48(65)35(3)22-23-43(60)38(6)46(63)30-45(33)62/h8-9,13-14,16-17,19-21,33,35-48,52-53,58-65,70H,10-12,15,18,22-32H2,1-7H3,(H,66,67)(H3,56,57,71)/b9-8+,17-13+,20-16+,21-14+,34-19+

InChI Key

OSYCGXNFXHMGMC-PSVQOQQQSA-N

Isomeric SMILES

CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O

synonyms

kanchanamycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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